1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine, identified by the code GZ0I427OEC, is a chemical compound with the molecular formula C13H18N2. This compound is characterized by its bicyclic structure, which includes a pyridine ring attached to a bicyclo[2.2.2]octane framework. It is achiral and has a molecular weight of 202.2954 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated bicyclo[2.2.2]octane derivative reacts with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the bicyclo[2.2.2]octane framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Pyridyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 4-(3-Pyridyl)bicyclo[2.2.2]octane-1-ol
- 4-(3-Pyridyl)bicyclo[2.2.2]octane-1-thiol
Uniqueness
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine is unique due to its specific bicyclic structure and the presence of both a pyridine ring and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
31293-00-2 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-pyridin-3-ylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H18N2/c14-13-6-3-12(4-7-13,5-8-13)11-2-1-9-15-10-11/h1-2,9-10H,3-8,14H2 |
InChI Key |
UVTMQHPIJYGFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CN=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.